2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide
Overview
Description
2-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C18H15N5O2S and its molecular weight is 365.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide is 365.09464591 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Researchers have focused on synthesizing novel compounds containing structural elements related to the chemical structure of interest. For instance, compounds with thioamide groups have been synthesized and analyzed for their structure and biological activities, revealing their potential in antifungal and plant growth regulation (Liu et al., 2005). Similarly, studies on the synthesis of sulphonamide derivatives showcased their antimicrobial activity, highlighting the importance of structural variations for biological efficacy (Fahim & Ismael, 2019).
Anticancer and Antitumor Activity
The incorporation of benzothiazole and related moieties has been explored for anticancer and antitumor applications. For example, derivatives of 2-cyano-N-furan-2-ylmethyl acetamide exhibited potent and selective cytotoxic effects against leukemia cell lines, underscoring the potential for developing new cancer treatments (Horishny, Arshad, & Matiychuk, 2021). Another study synthesized benzothiazole derivatives to screen for antitumor activity, finding significant anticancer activity against various cancer cell lines, pointing to the pharmacophoric group's importance (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial Activity
Research has also shown that novel acetamide derivatives bearing benzisothiazol and pyrazolyl groups have good bioactivity against bacteria and algae, highlighting the role of structural diversity in enhancing antimicrobial properties (Yu et al., 2020). This suggests the potential of such compounds in developing new antimicrobial agents.
Computational Studies and Molecular Docking
Computational calculations and molecular docking studies have been applied to understand the interaction mechanisms and reactivity of synthesized compounds. For instance, antimalarial sulfonamides were investigated for their COVID-19 drug potential, utilizing computational calculations and molecular docking to evaluate their activity, which provided insights into the compounds' antiviral capabilities (Fahim & Ismael, 2021).
Properties
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c24-17(10-23-18(25)15-3-1-2-4-16(15)26-23)21-14-7-5-13(6-8-14)9-22-12-19-11-20-22/h1-8,11-12H,9-10H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXFPCXNINMUAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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